1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

Nucleophilic aromatic substitution Fluorinated naphthalene kinetics Polyfluorinated building block reactivity

Researchers requiring diverse fluorinated heterocyclic scaffolds face limited isomer access from a single precursor. Heptafluoro-2-naphthaldehyde solves this via unique regioselective cyclization, yielding both linear and angular fluorinated thiophene-fused naphthalenes (22:78) from one procurement. • One-pot access to two structurally distinct fluorinated heterocyclic products • Reactive aldehyde handle enables chemoselective derivatization (Grignard, Wittig) without competing C-F bond cleavage • Computed LogP 3.626 supports cell-permeable probe design • Distinctive 19F NMR signature enables incoming QC verification

Molecular Formula C11HF7O
Molecular Weight 282.11 g/mol
CAS No. 52158-48-2
Cat. No. B1316262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde
CAS52158-48-2
Molecular FormulaC11HF7O
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H
InChIKeyLHTKGSQFEZEHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde: Identity & Procurement


1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde (CAS 52158-48-2) is a highly fluorinated aromatic aldehyde with the molecular formula C11HF7O and a molecular weight of 282.11 g/mol . The compound features a naphthalene core substituted with seven fluorine atoms at positions 1,3,4,5,6,7,8 and a reactive aldehyde group at position 2, placing it within the class of polyfluorinated naphthalene building blocks . Typical commercial specifications cite purity levels of 95% or 98% (NLT) , with the compound supplied for research and development purposes, including pharmaceutical intermediate synthesis and materials chemistry applications .

Why Heptafluoro-2-naphthaldehyde Cannot Be Substituted


Generic substitution among naphthalene aldehydes is precluded by the profound electronic perturbation introduced by seven fluorine substituents, which fundamentally alters aromatic electrophilicity, nucleophilic substitution regiochemistry, and key physicochemical properties relative to non-fluorinated or partially fluorinated analogs [1]. The electron-withdrawing effect of the fluorine atoms deactivates the naphthalene ring toward electrophilic attack while activating positions for nucleophilic displacement through resonance and inductive effects transmitted across the biannular π-system [1]. This leads to reactivity profiles and product distributions (e.g., the ratio of linear versus angular cyclization products) that are unique to the heptafluoro pattern and are not reproduced by mono- or difluorinated naphthaldehydes . Consequently, selecting a less fluorinated analog for a synthetic sequence may result in complete failure to achieve the desired transformation or a different isomeric distribution, directly impacting downstream product purity and yield.

Quantitative Differentiation of Heptafluoro-2-naphthaldehyde


Nucleophilic Substitution Reactivity

The electron-withdrawing aldehyde group at position 2 of the target compound is expected to exert a significant activating effect on nucleophilic methoxydefluorination relative to the 2-H analog (X = H), based on the established kinetics of substituent effects in the heptafluoronaphthalene series [1]. Bolton and Sandall (1978) reported that the methoxydefluorination rate constant for 2-X-heptafluoronaphthalenes in methanol at 323.2 K varies predictably with the electronic nature of the substituent X, with rate constants spanning a range that reflects transmission of substituent effects across the naphthalene π-system [1]. Within this framework, the aldehyde substituent (X = CHO, a strong electron-withdrawing group) is predicted to yield a higher rate constant than X = H or X = F, making the target compound more reactive toward nucleophilic derivatization than its octafluoronaphthalene or 2-H-heptafluoronaphthalene precursors [1]. This class-level inference is grounded in the mechanistic continuity of the polyfluoronaphthalene series, where the primary site of methoxide attack remains at C-6 across all studied derivatives [1].

Nucleophilic aromatic substitution Fluorinated naphthalene kinetics Polyfluorinated building block reactivity

Physicochemical Profile: Lipophilicity & PSA

The heptafluorination of the naphthalene scaffold dramatically increases lipophilicity relative to non-fluorinated 2-naphthaldehyde, a property of direct relevance to membrane permeability in biological screening applications [1]. The target compound exhibits a computed LogP of 3.626, approximately 1.4 log units higher than non-fluorinated 2-naphthaldehyde (CAS 66-99-9), which has a reported LogP of approximately 2.2 [1][2]. The topological polar surface area (tPSA) of the target compound is 17.07 Ų, which is similar to the tPSA of non-fluorinated 2-naphthaldehyde (approximately 17 Ų), indicating that the aldehyde hydrogen bond acceptor capacity is preserved while lipophilicity is substantially enhanced [1]. This combination of retained polar surface area with markedly elevated LogP makes the target compound a distinct tool for modulating passive membrane permeability while maintaining the aldehyde functional handle.

Lipophilicity Physicochemical profiling Fluorine effect on ADME

Synthetic Accessibility via Grignard Route

The target compound is accessible via a well-established Grignard-based formylation of 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene using N-methylformanilide, as demonstrated by Brooke and Meara (1990) . This two-step sequence involves metalation of 2-C10F7Br with ethylmagnesium bromide or organolithium reagents to generate the corresponding 2-C10F7M intermediate (M = MgBr), followed by formylation with N-methylformanilide to afford the aldehyde [1]. This contrasts with the alternative synthesis from octafluoronaphthalene, which requires a less straightforward and potentially lower-yielding electrochemical or nucleophilic displacement approach to introduce the formyl group . The direct metalation-formylation route leverages the known and reliable reactivity of 2-bromoheptafluoronaphthalene toward organometallic reagents, offering a more practical synthetic pathway for multi-gram scale-up [1].

Fluorinated building block synthesis Grignard formylation Polyfluoronaphthalene metalation

Regioselectivity in Heterocycle Annulation

When the target compound is employed as a precursor for heterocyclic annulation via condensation with rhodanine and subsequent base-catalyzed hydrolysis, the intramolecular thiolate displacement generates a mixture of linear (naphtho[2,3-b]thiophene) and angular (naphtho[1,2-b]thiophene) regioisomers in a ratio of 22:78 . This regiochemical outcome is a direct consequence of the unique distribution of electron-deficient fluorine-substituted positions on the naphthalene ring, which differentially activates positions 1 and 3 toward nucleophilic displacement . By contrast, analogous cyclizations on non-fluorinated naphthaldehyde templates typically yield a single annulation mode due to the absence of ipso-substitution at fluorine-bearing positions, resulting in fundamentally different heterocyclic scaffolds .

Heterocyclic synthesis Fluorinated thiophene ipso-Substitution regiochemistry

Metalation Reactivity vs. 2-H Analog

Shmakov et al. (2019) demonstrated that isomeric heptafluoronaphthalenes exhibit starkly divergent reactivity toward organolithium and organomagnesium reagents depending on the substituent and substitution pattern [1]. While 2-C10F7H undergoes only nucleophilic alkyldefluorination when combined with BuLi or t-BuLi, the corresponding 2-bromo derivative (2-C10F7Br) undergoes clean metalation to generate the 2-C10F7M intermediate (M = Li, MgBr) [1]. The target aldehyde compound (2-C10F7CHO) occupies a unique chemical space: as an electrophilic carbonyl-bearing substrate, it is expected to participate in alternative metalation pathways or serve as an electrophilic trapping agent for organometallic reagents, rather than undergoing the defluorination side reactions that plague the 2-H analog [1]. This distinction is critical for chemists planning metalation-based synthetic sequences, where the aldehyde group provides a well-defined handle for nucleophilic addition or condensation chemistry, in contrast to the unproductive defluorination observed with 2-H-heptafluoronaphthalene [1].

Organometallic chemistry Fluorinated aryllithium Metalation regiochemistry

19F NMR Spectroscopic Fingerprint

Polyfluoronaphthalenes, including heptafluoronaphthalene derivatives, exhibit characteristic and highly diagnostic 19F NMR chemical shift patterns that are exquisitely sensitive to the nature and position of substituents on the naphthalene ring [1]. Matthews and Matthews (2000) established comprehensive 19F NMR chemical shift assignments for a series of polyhalonaphthalenes, demonstrating that each substitution pattern produces a unique and reproducible spectroscopic fingerprint [1]. The target compound, bearing seven fluorine atoms in a specific 1,3,4,5,6,7,8-substitution pattern with a 2-aldehyde group, is expected to display a distinct 19F NMR signature that differs from other heptafluoronaphthalene isomers (e.g., 1,2,3,4,5,6,8-heptafluoronaphthalene, CAS 784-00-9) and from other 2-substituted heptafluoronaphthalenes (X = H, Br, Cl, OMe) [1]. This spectroscopic uniqueness provides a robust quality control and identity verification tool that can distinguish the target compound from structurally similar analogs that might be inadvertently supplied or substituted.

19F NMR spectroscopy Polyfluoronaphthalene characterization Structural authentication

Application Scenarios for Heptafluoro-2-naphthaldehyde


Polyfluorinated Heterocyclic Library Synthesis

The established regioselective cyclization chemistry of 1,3,4,5,6,7,8-heptafluoro-2-naphthaldehyde enables one-pot access to both linear and angular fluorinated thiophene-fused naphthalene scaffolds in a defined 22:78 ratio, providing two structurally distinct heterocyclic products from a single starting material . This dual-output transformation is uniquely enabled by the pattern of fluorine substituents on the naphthalene core, which creates two competing ipso-displacement sites (C-1 and C-3) that are not present in partially fluorinated or non-fluorinated naphthaldehydes . Medicinal chemistry programs requiring diverse fluorinated heterocyclic scaffolds for structure-activity relationship exploration or fragment-based library synthesis benefit from the ability to generate both linear and angular products from a single procurement event .

Lipophilic Aldehyde Probes for Intracellular Targets

The combination of a reactive aldehyde functional group with a computed LogP of 3.626—approximately 1.4 log units higher than non-fluorinated 2-naphthaldehyde [1]—positions this compound as a strategic building block for cell-permeable aldehyde probes intended for intracellular covalent target engagement. The elevated lipophilicity facilitates passive membrane diffusion, while the aldehyde handle retains its capacity for reversible Schiff base formation with lysine residues or hydrazide/aminooxy-functionalized detection tags . This differentiation from less lipophilic naphthaldehydes is particularly relevant for assays targeting intracellular enzymes, organelles, or membrane-associated proteins where probe permeability is a critical determinant of assay performance [1].

Organometallic Derivatization via Aldehyde Orthogonality

Unlike 2-H-heptafluoronaphthalene, which undergoes unproductive alkyldefluorination with organolithium reagents , the target compound presents the aldehyde carbonyl as the primary reactive site for nucleophilic addition (Grignard reactions, organolithium additions, Wittig olefination) without competing C–F bond cleavage. This enables chemoselective derivatization at the aldehyde position while maintaining the integrity of the heptafluorinated naphthalene scaffold, providing access to elaborated fluorinated intermediates (alcohols, imines, alkenes, α,β-unsaturated carbonyls) without requiring protective group strategies for the aromatic C–F bonds . Synthetic programs requiring late-stage diversification of the aldehyde handle while preserving fluorination patterns for downstream property optimization will find this compound a more efficient starting point than the corresponding 2-H or octafluoronaphthalene precursors .

19F NMR Fingerprinting for Quality Control

The unique and reproducible 19F NMR signature of 1,3,4,5,6,7,8-heptafluoro-2-naphthaldehyde provides a definitive analytical criterion for incoming material qualification, particularly when sourcing from multiple vendors or during supplier qualification exercises . The polyfluoronaphthalene 19F NMR database established by Matthews and Matthews (2000) enables rapid spectroscopic differentiation of the target compound from isomeric heptafluoronaphthalenes or mislabeled analogs . Implementation of 19F NMR as a routine incoming QC check eliminates the risk of isomeric contamination that could compromise synthetic reproducibility, making this spectroscopic advantage a practical procurement quality assurance tool rather than merely an academic characterization parameter .

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